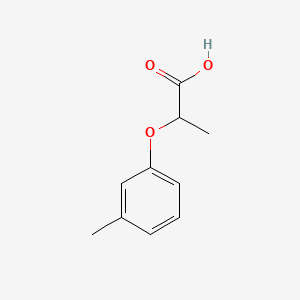

2-(3-Methylphenoxy)propanoic acid

Descripción general

Descripción

2-(3-Methylphenoxy)propanoic acid is a chemical compound that belongs to the family of phenylpropanoic acids. It is one of the constitutional isomers of the methylphenylpropanoic acid group, which differ in the position of the methyl group on the benzene ring. This compound has been studied for its enantioseparation properties, which are significant for pharmaceutical applications where the chirality of a drug can affect its efficacy and safety .

Synthesis Analysis

The synthesis of related compounds has been reported in various studies. For instance, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was synthesized from 2-(4-hydroxyphenyl)acetic acid, which reacted with thionyl chloride to produce an acetyl chloride intermediate. This intermediate was then subjected to further reactions to obtain the final compound . Similarly, 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile was synthesized by reacting 3-phenoxybenzoic acid chloride with acetone cyanohydrine . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 2-(3-Methylphenoxy)propanoic acid.

Molecular Structure Analysis

The molecular structure and stereochemistry of related compounds have been determined using various analytical techniques. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . Additionally, the conformational differences in polymorphs of related compounds have been shown to cause significant shifts in vibrational spectra, as observed in 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid . These findings suggest that the molecular structure of 2-(3-Methylphenoxy)propanoic acid could also exhibit unique characteristics that can be elucidated using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of phenylpropanoic acid derivatives has been explored in various studies. For instance, the hypocholesterolemic activity of 1,3-bis(substituted phenoxy)-2-propanones indicates that these compounds can undergo metabolic reactions in vivo, leading to biological effects such as lowering serum cholesterol and triglycerides . Moreover, the inclusion complex formation between HP-β-CD and racemic 2-(substitutedphenyl)propanoic acids demonstrates the potential for these compounds to participate in host-guest interactions, which can be significant in pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropanoic acid derivatives have been investigated through various studies. The enantioseparation of 2-(3-Methylphenyl)propanic acid using countercurrent chromatography revealed recovery rates and purity levels, indicating the compound's stability and homogeneity . The thermal properties of related compounds have been studied using techniques like TG-DTA, which could provide insights into the thermal stability of 2-(3-Methylphenoxy)propanoic acid . Additionally, the electronic properties have been analyzed using spectroscopic methods, which could be relevant for understanding the optical and electronic behavior of 2-(3-Methylphenoxy)propanoic acid .

Aplicaciones Científicas De Investigación

-

Pharmaceuticals

- Application : “2-(3-Methylphenoxy)propanoic acid” is a potential impurity of Ibuprofen and Ibuprofen Sodium .

- Method : A new simple normal phase high-performance liquid chromatography (NP-HPLC) method has been established to separate “2-(3-Methylphenoxy)propanoic acid” from ibuprofen sodium as well as from ibuprofen . Separation was performed on an Ultimate Silica column (250 mm × 4.6 mm, 5 μm) using hexane, ethyl acetate and trifluoroacetate in the ratio (97:3:0.95, v/v/v) as mobile phase . The detection wavelength was performed at 264 nm .

- Results : The NP-HPLC method could successfully separate “2-(3-Methylphenoxy)propanoic acid” from the main peak within an analysis time of less than 20 min .

-

Chemical Synthesis

-

Chemical Storage

-

Food Industry

- Application : Propanoic acid, a related compound, is commonly found in bread and other baked goods as a food preservative . It helps prevent mold and bacterial growth, thereby extending shelf life .

- Method : The specific methods of application are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

-

Chemical Analysis

-

Production of Polymers

Propiedades

IUPAC Name |

2-(3-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVECNFGARHPBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948004 | |

| Record name | 2-(3-Methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenoxy)propanoic acid | |

CAS RN |

25140-95-8 | |

| Record name | 2-(3-Methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25140-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(m-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)